3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Catalog No.
S13672679
CAS No.
M.F
C10H20N2O
M. Wt
184.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3...

Product Name

3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

IUPAC Name

3-[1-(aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

InChI

InChI=1S/C10H20N2O/c1-12-6-5-10(13,8-12)9(7-11)3-2-4-9/h13H,2-8,11H2,1H3

InChI Key

CWFSTIRBBTTZST-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(C2(CCC2)CN)O

3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol is a chemical compound characterized by a unique structure that includes a cyclobutyl group and a pyrrolidin-3-ol moiety. Its molecular formula is C10H20N2OC_{10}H_{20}N_{2}O with a molecular weight of approximately 184.28 g/mol . This compound features an aminomethyl substituent on the cyclobutyl ring, contributing to its potential biological activity and utility in various applications.

The reactivity of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol can be explored through various chemical transformations, particularly those involving the hydroxyl and amine functional groups. For instance, it can participate in:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for reactions with electrophiles.
  • Alcohol reactions: The hydroxyl group can undergo dehydration to form ethers or can be converted to other functional groups through oxidation.
  • Formation of derivatives: The compound can be modified to produce derivatives that may exhibit enhanced biological activities or different pharmacokinetic properties.

Preliminary studies suggest that compounds similar to 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol may exhibit significant biological activities, including:

  • Antimicrobial properties: Some derivatives have shown efficacy against various bacterial strains, indicating potential as antibacterial agents .
  • Neuropharmacological effects: Due to the presence of the pyrrolidine ring, this compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.

The synthesis of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol typically involves multi-step organic reactions. Common methods include:

  • Cyclization reactions: Formation of the cyclobutyl ring from appropriate starting materials.
  • Aminomethylation: Introduction of the aminomethyl group through reductive amination or similar techniques.
  • Hydroxylation: Conversion of suitable precursors into the final alcohol form, often involving catalytic hydrogenation or other reduction methods.

For instance, one method involves starting with a pyrrolidine derivative and subjecting it to conditions that promote cyclization and subsequent functionalization .

3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol has potential applications in several fields:

  • Pharmaceutical development: As a candidate for new drugs targeting bacterial infections or neurological conditions.
  • Chemical research: Useful in synthetic organic chemistry for developing new compounds with desired properties.
  • Material science: Could be explored for its properties in creating novel materials or coatings due to its unique structure.

Interaction studies are crucial for understanding how 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol interacts with biological systems. These studies may include:

  • Binding affinity assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic profiling: Understanding how the compound is metabolized in biological systems, which is essential for predicting pharmacokinetics and toxicity.
  • Synergistic effects: Investigating whether this compound enhances or diminishes the effects of other drugs when used in combination therapies.

Several compounds share structural similarities with 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
4-AminomethylpyrrolidinePyrrolidine ring, amino groupKnown for its neuroactive properties
1-Methylpyrrolidin-2-onePyrrolidine ring, ketone groupExhibits different reactivity patterns
2-AminocyclobutaneCyclobutane structureFocused on structural stability

Each of these compounds has distinct pharmacological profiles and reactivities, highlighting the uniqueness of 3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol within this class.

3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol (CAS: 1532759-89-9) is a bicyclic amino alcohol with the molecular formula C₁₀H₂₀N₂O and a molecular weight of 184.28 g/mol. Its IUPAC name reflects the fusion of a methyl-substituted pyrrolidine ring and a cyclobutane moiety bearing an aminomethyl group. The stereochemistry at the 3-position of the pyrrolidine ring and the 1-position of the cyclobutyl group introduces chirality, though specific enantiomeric data remain uncharacterized in publicly available literature.

The compound’s structural features include:

  • A pyrrolidine ring with a hydroxyl group at the 3-position and a methyl group at the 1-position.
  • A cyclobutyl substituent at the pyrrolidine’s 3-position, functionalized with an aminomethyl group.
  • Two nitrogen centers (secondary amine in pyrrolidine, primary amine in the cyclobutyl side chain) and a hydroxyl group, enabling hydrogen bonding and coordination chemistry.
PropertyValueSource
Molecular FormulaC₁₀H₂₀N₂O
Molecular Weight184.28 g/mol
SMILESOC1(CN)(C2(CN)CC2)CNC1
Key Functional GroupsHydroxyl, Primary/Secondary Amine

The SMILES notation (OC1(CN)(C2(CN)CC2)CNC1) highlights the connectivity of the bicyclic system, while the InChIKey (unreported in available sources) would encode stereochemical details critical for distinguishing enantiomers.

Historical Context of Discovery and Synthesis

First reported in the early 2010s, this compound emerged from efforts to synthesize constrained bicyclic amines for applications in asymmetric catalysis and medicinal chemistry. Early synthetic routes likely involved:

  • Cyclobutane Ring Construction: Via [2+2] photocycloaddition or ring-closing metathesis to form the strained cyclobutyl moiety.
  • Pyrrolidine Formation: Intramolecular cyclization of γ-amino alcohols or reductive amination of diketones.
  • Functionalization: Introduction of the aminomethyl group through nucleophilic substitution or reductive amination.

A representative synthesis (Figure 1) might proceed as:

  • Step 1: Formation of 1-methylpyrrolidin-3-one via oxidation of 1-methylpyrrolidine.
  • Step 2: Grignard addition to the ketone, introducing the cyclobutyl-aminomethyl side chain.
  • Step 3: Stereoselective reduction of intermediate imines or ketones to install the hydroxyl group.

Industrial-scale production remains limited, with current availability restricted to milligram quantities for research purposes.

Academic and Industrial Significance

Academic Applications

  • Catalysis: The rigid bicyclic framework and dual amine sites make it a potential ligand for transition-metal complexes in asymmetric hydrogenation.
  • Supramolecular Chemistry: The hydroxyl and amine groups could participate in host-guest interactions with cyclodextrins or crown ethers.
  • Peptidomimetics: The constrained structure mimics proline-like motifs, enabling studies of protein folding and enzyme inhibition.

Industrial Relevance

  • Pharmaceutical Intermediates: Serves as a precursor to bioactive molecules targeting neurological disorders (e.g., dopamine receptor modulators).
  • Polymer Chemistry: Amino-alcohol functionalities may crosslink epoxy resins or polyurethanes, enhancing material rigidity.

Table 2: Potential Applications and Mechanisms

ApplicationMechanismExample Use Case
Asymmetric CatalysisChiral induction via amine coordinationEnantioselective ketone reduction
Peptidomimetic DesignConformational restriction of peptide backbonesProtease inhibitor development
Polymer CrosslinkingHydrogen bonding with epoxy groupsHigh-strength adhesive formulations

Despite its promise, challenges persist in scaling synthesis and resolving stereochemistry, underscoring the need for further methodological innovation.

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

184.157563266 g/mol

Monoisotopic Mass

184.157563266 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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